1,1,1-Trifluoro-N-[2-fluoro-4-(phenylsulfanyl)phenyl]methanesulfonamide
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Overview
Description
1,1,1-Trifluoro-N-[2-fluoro-4-(phenylsulfanyl)phenyl]methanesulfonamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[2-fluoro-4-(phenylsulfanyl)phenyl]methanesulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoro-4-(phenylsulfanyl)aniline with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-[2-fluoro-4-(phenylsulfanyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1,1-Trifluoro-N-[2-fluoro-4-(phenylsulfanyl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-[2-fluoro-4-(phenylsulfanyl)phenyl]methanesulfonamide involves its interaction with molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with biological membranes and proteins effectively. The phenylsulfanyl group can participate in various biochemical reactions, potentially leading to the inhibition of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but lacks the phenylsulfanyl group.
1,1,1-Trifluoro-2,4-pentanedione: Contains a trifluoromethyl group but has a different core structure.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another trifluoromethyl-containing compound with a different arrangement of functional groups.
Uniqueness
1,1,1-Trifluoro-N-[2-fluoro-4-(phenylsulfanyl)phenyl]methanesulfonamide is unique due to the presence of both trifluoromethyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
62676-90-8 |
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Molecular Formula |
C13H9F4NO2S2 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(2-fluoro-4-phenylsulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H9F4NO2S2/c14-11-8-10(21-9-4-2-1-3-5-9)6-7-12(11)18-22(19,20)13(15,16)17/h1-8,18H |
InChI Key |
UIAFNGRBLMEHOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)NS(=O)(=O)C(F)(F)F)F |
Origin of Product |
United States |
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